2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Description

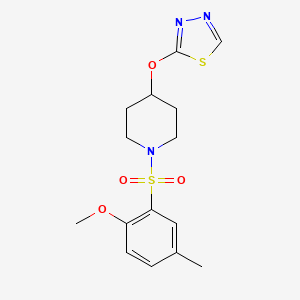

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperidine ring via an oxygen bridge. The piperidine moiety is substituted with a 2-methoxy-5-methylphenylsulfonyl group, which introduces steric and electronic modifications that influence its physicochemical and biological properties. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name |

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-17-16-10-23-15/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMRKDLFZPRZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Piperidine Attachment: The piperidine moiety is introduced through nucleophilic substitution reactions, often involving piperidine and an appropriate leaving group on the intermediate compound.

Methoxy and Methyl Group Introduction: These groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy group, using reagents like halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a variety of pathogens, including bacteria and fungi. The presence of the thiadiazole ring is crucial for this activity, as it enhances the interaction with microbial targets.

Key Findings:

- Cytotoxic Effects: Research has shown that compounds with thiadiazole structures can induce cytotoxicity in various cancer cell lines, including lung and skin cancers.

- Mechanism of Action: The sulfonamide functionality may contribute to the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis .

Anticancer Potential

The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells. The methoxy and piperidine groups enhance the compound's lipophilicity and receptor interaction potential.

Case Studies:

- Lung Carcinoma: Derivatives of thiadiazoles have shown promising results against lung carcinoma cell lines, indicating potential for development as anticancer agents.

- Skin Cancer: Compounds similar to this compound have been evaluated for their efficacy against skin cancer cells, showing significant cytotoxic effects .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the thiadiazole ring.

- Introduction of the piperidine moiety.

- Sulfonation of the phenolic compound to enhance biological activity.

These synthetic pathways are crucial for optimizing the yield and purity of the final product.

Mechanism of Action

The mechanism by which 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to derivatives in the evidence, which share sulfonylpiperidine and heterocyclic cores but differ in substituents and heteroatoms. Key comparisons include:

- Oxadiazole vs. Thiadiazole Cores: Compounds in (e.g., 7d–7h) feature a 1,3,4-oxadiazole core instead of thiadiazole. For example, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-pentyl)thio]-1,3,4-oxadiazole (7h) has a molecular weight of 429 g/mol and melting point of 98–99°C . Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxadiazoles .

Sulfonyl Group Variations :

- The 2-methoxy-5-methylphenylsulfonyl group in the target compound contrasts with 4-toluenesulfonyl () or 4-chlorophenylsulfonyl () substituents. Electron-donating groups (e.g., methoxy, methyl) may enhance solubility but reduce electrophilic interactions compared to electron-withdrawing groups (e.g., chloro), which improve binding to microbial enzymes .

Physical and Spectral Properties

A comparative analysis of physical properties is summarized below:

- Spectral Data :

- IR spectra of analogous compounds (e.g., ) show characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹). The target compound’s methoxy group would introduce additional C-O stretching (~1250 cm⁻¹) .

- ¹H NMR of the target compound would display signals for methoxy (~3.8 ppm) and methyl groups (~2.3 ppm) on the phenyl ring, distinct from chloro-substituted analogues (e.g., 7h in ) .

Biological Activity

The compound 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C₁₅H₁₉N₃O₄S₂

- Molecular Weight: 369.5 g/mol

- CAS Number: 2178773-11-8

The structure of the compound features a thiadiazole ring, a piperidine moiety, and a sulfonyl group attached to a methoxy-substituted phenyl ring. These functional groups are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₄S₂ |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 2178773-11-8 |

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. Studies indicate that This compound exhibits significant antibacterial and antifungal activities.

-

Antibacterial Properties:

- The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- For instance, derivatives of thiadiazoles have demonstrated higher antimicrobial activity than conventional drugs like streptomycin and fluconazole against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties:

Anticancer Activity

The anticancer potential of This compound is particularly noteworthy:

- Cytotoxic Effects:

- Mechanism of Action:

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

- Study on Antimicrobial Activity:

- Cytotoxicity Evaluation:

Q & A

Q. What are the recommended synthetic routes for 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole?

The compound can be synthesized via a multi-step process:

- Step 1 : Sulfonylation of piperidin-4-ol with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated piperidine intermediate .

- Step 2 : Etherification of the intermediate with 1,3,4-thiadiazole-2-ol using a coupling agent like DCC (dicyclohexylcarbodiimide) or Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .

- Critical parameters : Solvent choice (e.g., THF or DMF), temperature control (0–25°C), and purification via column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR : Confirm the presence of key groups:

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the key stability considerations for this compound under experimental conditions?

- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl and thiadiazole groups.

- pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent hydrolysis of the sulfonamide or ether bonds .

- Thermal stability : Decomposition observed above 150°C; use low-temperature storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

- Catalyst screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .

- Solvent effects : Use dichloromethane (DCM) instead of THF to reduce side reactions (e.g., sulfonyl chloride hydrolysis) .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidin-4-ol minimizes excess reagent waste .

Q. How to resolve contradictions in biological activity data across different assays?

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) via the sulfonyl group .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the thiadiazole ring in hydrophobic binding pockets .

- QSAR modeling : Corporate Hammett constants (σ) for the 2-methoxy-5-methylphenyl group to predict electronic effects on activity .

Q. How to design derivatives to improve metabolic stability without compromising activity?

- Strategies :

- Validation : Perform hepatic microsome assays (human/rat) and monitor metabolite formation via LC-MS/MS .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .

- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.